molecular formula C15H19NO4 B1311406 (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate CAS No. 220077-24-7

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

Cat. No.: B1311406
CAS No.: 220077-24-7
M. Wt: 277.31 g/mol
InChI Key: CZACTLXFENUALF-GFCCVEGCSA-N
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Description

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate (CAS: 220077-24-7) is a chiral morpholine derivative with a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.31 g/mol . The compound features a tert-butyl carboxylate group, a phenyl substituent at the 5-position, and a stereogenic center at the 5S configuration. Key physicochemical properties include an XLogP3 (lipophilicity index) of 2.3, a topological polar surface area (TPSA) of 55.8 Ų, and a molecular complexity score of 369 . These properties suggest moderate lipophilicity and solubility, making it suitable for applications in medicinal chemistry as a synthetic intermediate or chiral building block.

Properties

IUPAC Name

tert-butyl (5S)-2-oxo-5-phenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZACTLXFENUALF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)OC[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449354
Record name (5S)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220077-24-7
Record name (5S)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-N-tert-Butyloxycarbonyl-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.

    Formation of the Carboxylate Group: This step involves the esterification of the morpholine derivative with tert-butyl chloroformate.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects

  • Phenyl vs. Benzyl : Replacing the phenyl group in the main compound with a benzyl group (CAS 130317-10-1) increases molecular weight by 14 g/mol and lipophilicity (XLogP3 from 2.3 to 2.8) due to the added methylene spacer . This modification may enhance membrane permeability but reduce solubility.
  • Diphenyl vs.

Stereochemical Variations

  • The 5S configuration in the main compound contrasts with the 2S,3R stereochemistry in the diphenyl derivative (CAS 866030-35-5). Such stereochemical differences can drastically alter biological activity, as seen in enzyme inhibition or receptor binding .

Biological Activity

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₉NO₄ and a molecular weight of approximately 277.32 g/mol. Its structure features a morpholine ring, a tert-butyl ester group, and a ketone functional group, contributing to its unique chemical properties and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways associated with diseases such as cancer and neurological disorders. The stereoselective nature of the compound allows for selective binding to enzyme active sites, enhancing its inhibitory effects.
  • Receptor Binding : Research indicates that this compound may modulate receptor signaling pathways, potentially influencing cellular responses related to growth and apoptosis.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated antimicrobial properties against various bacterial and fungal strains. This activity suggests potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. For instance, studies have shown that it exhibits cytotoxic effects on several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
(R)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylateEnantiomer of (S)-tert-butylPotential differences in biological activity
5-PhenylmorpholineLacks carboxylic acid functionalitySimpler structure; different reactivity
tert-butyl N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydroContains tetrahydrofuran ringDifferent cyclic structure affecting properties

Study on Anticancer Properties

A significant study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value in the low micromolar range for several tested lines, including breast and lung cancer cells .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition profile of this compound. It was found to inhibit specific kinases involved in cancer progression, demonstrating a promising mechanism for therapeutic intervention in targeted cancer therapies .

Q & A

Q. What is the standard synthetic route for (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via Boc protection of (S)-5-phenylmorpholin-2-one (34) using di-tert-butyl dicarbonate (1.1 equiv) and triethylamine (1.0 equiv) in diethyl ether at room temperature for 6 hours. Post-reaction workup includes acid/base washes and silica gel chromatography (eluting with diethyl ether), yielding a 58% isolated product. Optimization strategies include:

  • Reagent stoichiometry : Excess Boc₂O (1.1 equiv) ensures complete conversion .
  • Purification : Chromatography with diethyl ether minimizes polar impurities.
  • Temperature control : Room temperature prevents side reactions like epimerization .

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed during synthesis?

Chiral purity is validated via optical rotation ([α]D²⁰ = -31.9 in CHCl₃) and consistency with literature melting points (87–88°C). NMR analysis of diastereotopic protons (e.g., CH₂O and CH₂N groups in the morpholine ring) further confirms retention of configuration .

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.27 ppm, 9H) and the carbonyl resonance (δ 168.8 ppm for the morpholinone ring) .
  • IR spectroscopy : Peaks at 1768 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (morpholinone C=O) confirm functional groups .
  • HRMS : Exact mass (M-H⁻ observed: 276.1241 vs. calculated: 276.1236) validates molecular formula .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc group migration) be mitigated during synthesis?

Side reactions are minimized by:

  • Base selection : Triethylamine (vs. stronger bases like DBU) avoids nucleophilic attack on the Boc group .
  • Solvent choice : Diethyl ether (low polarity) reduces Boc migration compared to THF or DMF.
  • Reaction monitoring : TLC or in situ IR tracks carbonyl peak shifts (1700–1750 cm⁻¹) to detect intermediates .

Q. What analytical methods resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

Discrepancies arise from dynamic processes (e.g., ring puckering in morpholinone). Strategies include:

  • Variable-temperature NMR : At 85°C, splitting of CH₂O protons (δ 4.64–4.47 ppm) simplifies due to reduced conformational exchange .
  • COSY/NOESY : Correlates coupling between PhCH (δ 5.05 ppm) and adjacent CH₂ groups to confirm stereochemistry .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications (e.g., peptide coupling)?

The tert-butyl ester:

  • Steric shielding : Protects the carboxylate from nucleophilic attack during coupling reactions.
  • Acid-lability : Enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) without cleaving other groups .
  • Solubility : Enhances organic-phase solubility during liquid-phase syntheses .

Q. What are the limitations of using DCC/DMAP in related thiomorpholinone syntheses, and how do they apply here?

In thiomorpholinone synthesis (e.g., compound 43 ), DCC/DMAP can cause:

  • Racemization : Elevated temperatures or prolonged reaction times may compromise stereochemistry.
  • Byproduct formation : Dicyclohexylurea precipitates require filtration, reducing yield (55% in 43 ) . For morpholinone derivatives, milder coupling agents (e.g., EDCI/HOBt) may improve efficiency .

Methodological Tables

Table 1. Key NMR Assignments for this compound

Proton/Carbonδ (ppm)MultiplicityAssignment
PhCH5.05Apparent tChiral center
CH₂O4.64–4.47ddMorpholine ring
tert-butyl C28.6s(C(CH₃)₃)
C=O (ester)154.0-Boc group

Table 2. Reaction Yield Optimization Variables

VariableOptimal ConditionImpact
Boc₂O equiv1.1Prevents underprotection
Reaction time6 hoursBalances conversion vs. side reactions
PurificationSilica + etherRemoves unreacted starting material

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate
Reactant of Route 2
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(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

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